molecular formula C6H12O3 B1605919 Diethoxyacetaldehyde CAS No. 5344-23-0

Diethoxyacetaldehyde

Cat. No. B1605919
CAS RN: 5344-23-0
M. Wt: 132.16 g/mol
InChI Key: IFYTUUDFOJDWBQ-UHFFFAOYSA-N
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Patent
US07622481B2

Procedure details

The isoquinolin-8-yl system can be prepared from the appropriately substituted benzylamine by cyclocondensation with diethoxy-acetaldehyde (see, for example, K. Kido and Y. Watanabe, Chemical & Pharmaceutical Bulletin, 35(12), 4964-6; 1987). Alternatively 8-bromo-isoquinoline (prepared by the method of F. T. Tyson, J.A.C.S., 1939, 61, N. Briet et al., Tetrahedron (2002), 58(29), 5761-5766 or W. D. Brown, et al., Synthesis (2002), (1), 83-86. 183 can be subjected to N-oxidation and rearrangement to give 8-bromo-2H-isoquinolin-1-one. This can be N-methylated to give 8-bromo-2-methyl-2H-isoquinolin-1-one, an appropriate intermediate for the 2-methyl-1-oxo-1,2-dihydroisoquinolin-8-yl system.
[Compound]
Name
isoquinolin-8-yl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
substituted benzylamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(OC([O:7][CH2:8][CH3:9])C=O)C.[Br:10][C:11]1[CH:12]=[CH:13][CH:14]=[C:15]2C=1C=[N:18][CH:17]=[CH:16]2>>[Br:10][C:11]1[CH:12]=[CH:13][CH:14]=[C:15]2[C:9]=1[C:8](=[O:7])[NH:18][CH:17]=[CH:16]2

Inputs

Step One
Name
isoquinolin-8-yl
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
substituted benzylamine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(C=O)OCC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=CC=C2C=CN=CC12

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Brown, et al., Synthesis (2002), (1), 83-86

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=CC=C2C=CNC(C12)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.